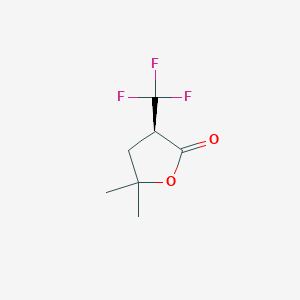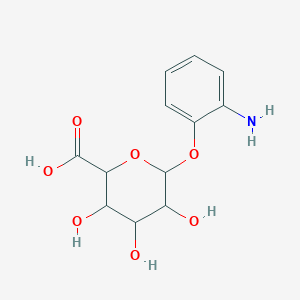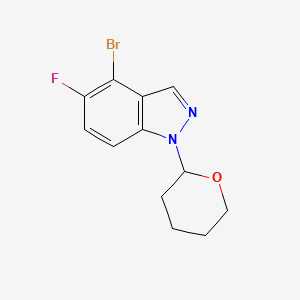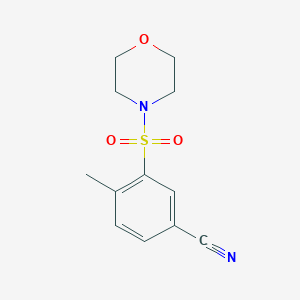
tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate: is a compound that features a piperazine ring substituted with an imidazole moiety and a tert-butyl ester group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with imidazole-containing compounds. One common method includes the reaction of N-Boc-piperazine with an imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions: tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学研究应用
Chemistry: In chemistry, tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions of imidazole-containing molecules with biological targets. It can be employed in the design of enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer, infections, and neurological disorders .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable building block for drug development .
作用机制
The mechanism of action of tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
相似化合物的比较
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate is unique due to the presence of both an imidazole ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a versatile intermediate in drug synthesis. The imidazole ring’s ability to participate in various chemical reactions and the piperazine ring’s conformational flexibility contribute to its uniqueness .
属性
分子式 |
C13H22N4O2 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)10-11-14-4-5-15-11/h4-5H,6-10H2,1-3H3,(H,14,15) |
InChI 键 |
JSFULGIKYCQWSH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13903744.png)


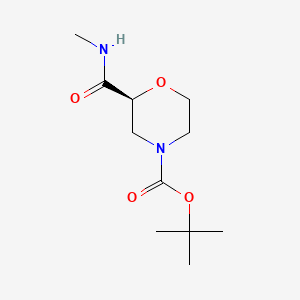
![7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13903773.png)
